molecular formula C16H23NO3 B14960664 Propyl 4-(2,2-dimethylbutanamido)benzoate

Propyl 4-(2,2-dimethylbutanamido)benzoate

Cat. No.: B14960664
M. Wt: 277.36 g/mol
InChI Key: OLLGUDHSZJGNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-(2,2-dimethylbutanamido)benzoate is an ester derivative of benzoic acid with a unique substitution pattern. Its structure comprises:

  • A propyl ester group at the carboxylate position.
  • A 4-(2,2-dimethylbutanamido) substituent on the aromatic ring.

This compound's distinct features arise from the branched 2,2-dimethylbutanamido group, which introduces steric hindrance and lipophilicity.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

propyl 4-(2,2-dimethylbutanoylamino)benzoate

InChI

InChI=1S/C16H23NO3/c1-5-11-20-14(18)12-7-9-13(10-8-12)17-15(19)16(3,4)6-2/h7-10H,5-6,11H2,1-4H3,(H,17,19)

InChI Key

OLLGUDHSZJGNDY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2,2-dimethylbutanamido)benzoate typically involves the esterification of benzoic acid with propanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where benzoic acid and propanol are heated together with a strong acid like sulfuric acid to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as transesterification. This process involves the exchange of the ester group of methyl benzoate with propanol under the influence of a catalyst like sodium methoxide.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,2-dimethylbutanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and its derivatives.

    Reduction: Propyl 4-(2,2-dimethylbutanamido)benzyl alcohol.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(2,2-dimethylbutanamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propyl 4-(2,2-dimethylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared with the following analogs (Table 1):

Compound Key Structural Features Unique Properties
Propyl 4-(2,2-dimethylbutanamido)benzoate 2,2-Dimethylbutanamido group + propyl ester High lipophilicity, steric hindrance, potential for sustained release in drug delivery .
Propyl benzoate Simple propyl ester; no aromatic substitution Lower molecular complexity; used as a solvent or flavoring agent .
Ethyl 4-(dimethylamino)benzoate Dimethylamino group at position 4; ethyl ester Enhanced electron-donating effects; higher reactivity in polymerization reactions .
Propyl 4-[(4-fluorobenzoyl)amino]benzoate Fluorine-substituted benzamide group Electron-withdrawing effects improve metabolic stability and receptor binding .
Ethyl 4-aminobenzoate (Benzocaine) Amino group at position 4; ethyl ester Local anesthetic properties; moderate toxicity .

Physical and Chemical Properties

  • Lipophilicity : The 2,2-dimethylbutanamido group increases lipophilicity compared to unsubstituted propyl benzoate, enhancing membrane permeability .
  • Reactivity: The amide linkage reduces ester hydrolysis rates compared to ethyl 4-(dimethylamino)benzoate, which has a more reactive dimethylamino group .

Key Research Findings

  • Synthesis Efficiency : The branched amide group requires multi-step synthesis, increasing complexity compared to propyl benzoate (single-step esterification) .
  • Thermal Stability: The compound exhibits higher thermal stability than ethyl 4-aminobenzoate due to reduced electron-donating effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.